- An Efficient and Practical Synthesis of Salmeterol, Organic Preparations and Procedures International, 2015, 47(2), 168-172

Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)

6-(4-Phenylbutoxy)hexylbenzylamine Chemische en fysische eigenschappen

Naam en identificatie

-

- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine

- [6-(4-Phenylbutoxy)hexyl]benzylamine

- 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE

- 4-Phenylbutyric Acid-13C6

- Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-

- 6-Benzylamino-1-(4'-phenylbutoxy)hexane

- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane

- benzyl(6-(4-pheylbutoxy)hexyl)amine

- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine

- N-benzyl-6-(4-phenylbutoxy)hexylamine

- N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)

- SB83545

- JWLIKZBRVQRFNF-UHFFFAOYSA-N

- BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE

- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine

- BS-49596

- 97664-55-6

- SCHEMBL456614

- 1,13-Diphenyl-12-aza-5-oxatridecane

- AC-25488

- DTXSID40448220

- AKOS016003681

- N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine

- 6-(4-Phenylbutoxy)hexylbenzylamine

-

- MDL: MFCD04118104

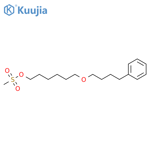

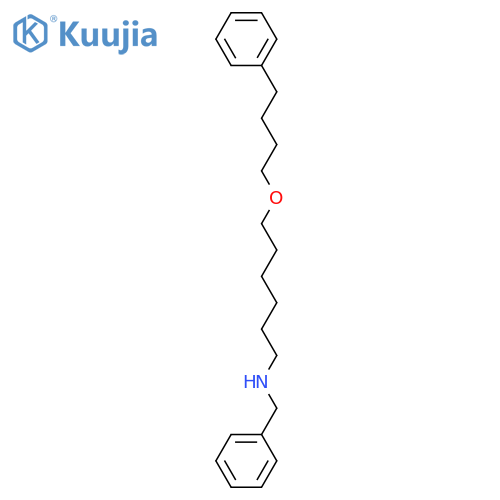

- Inchi: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2

- InChI-sleutel: JWLIKZBRVQRFNF-UHFFFAOYSA-N

- LACHT: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1

Berekende eigenschappen

- Exacte massa: 339.25600

- Monoisotopische massa: 339.256214676g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 25

- Aantal draaibare bindingen: 14

- Complexiteit: 282

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: nothing

- Oppervlakte lading: 0

- XLogP3: 5.2

- Topologisch pooloppervlak: 21.3Ų

Experimentele eigenschappen

- Kleur/vorm: No date available

- Dichtheid: 1.0±0.1 g/cm3

- Smeltpunt: No date available

- Kookpunt: 467.2±38.0 °C at 760 mmHg

- Vlampunt: 207.3±16.2 °C

- PSA: 21.26000

- LogboekP: 5.76700

- Dampfdruk: 0.0±1.2 mmHg at 25°C

6-(4-Phenylbutoxy)hexylbenzylamine Beveiligingsinformatie

- Signaalwoord:warning

- Gevaarverklaring: H303+H313+H333

- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313

- Veiligheidsinstructies: H303+H313+H333

- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-(4-Phenylbutoxy)hexylbenzylamine Douanegegevens

- HS-CODE:2922199090

- Douanegegevens:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

6-(4-Phenylbutoxy)hexylbenzylamine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TRC | P319615-10g |

[6-(4-Phenylbutoxy)hexyl]benzylamine |

97664-55-6 | 10g |

$305.00 | 2023-05-17 | ||

| TRC | P319615-25g |

[6-(4-Phenylbutoxy)hexyl]benzylamine |

97664-55-6 | 25g |

$ 460.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D252406-250g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 250g |

$4980 | 2024-08-03 | |

| Alichem | A019111187-1g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 95% | 1g |

$665.68 | 2023-08-31 | |

| eNovation Chemicals LLC | D252406-1g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 1g |

$980 | 2024-08-03 | |

| eNovation Chemicals LLC | D252406-50g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 50g |

$1590 | 2024-08-03 | |

| eNovation Chemicals LLC | D252406-1kg |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 1kg |

$17800 | 2024-08-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-478608-100 mg |

[6-(4-Phenylbutoxy)hexyl]benzylamine, |

97664-55-6 | 100MG |

¥2,858.00 | 2023-07-11 | ||

| Ambeed | A430969-250mg |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 98+% | 250mg |

$25.0 | 2024-04-16 | |

| Aaron | AR00H8PN-100mg |

1,13-Diphenyl-12-aza-5-oxatridecane |

97664-55-6 | 98% | 100mg |

$69.00 | 2025-02-11 |

6-(4-Phenylbutoxy)hexylbenzylamine Productiemethode

Synthetic Routes 1

1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C

1.3 Reagents: Oxalic acid Solvents: Methanol

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Synthetic Routes 2

Synthetic Routes 3

1.2 Reagents: Triethylamine ; 15 °C → 10 °C

1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C

1.5 < 35 °C; 10 h, 100 - 110 °C

- Preparation of salmeterol and salts thereof, India, , ,

Synthetic Routes 4

1.2 Reagents: Ammonium chloride Solvents: Water

- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,

Synthetic Routes 5

- New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol]., Spain, , ,

Synthetic Routes 6

- Enantioselective synthesis of salmeterol via asymmetric borane reduction, Tetrahedron Letters, 1994, 35(50), 9375-8

Synthetic Routes 7

1.2 -

- A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenation, Tetrahedron: Asymmetry, 2008, 19(15), 1824-1828

Synthetic Routes 8

- Preparation of the salmeterol intermediate fumarate crystal, China, , ,

Synthetic Routes 9

- A new synthetic approach to salmeterol, Synthetic Communications, 1999, 29(12), 2155-2162

Synthetic Routes 10

1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux

1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C

1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt

1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux

1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C

1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt

- Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate, Spain, , ,

Synthetic Routes 11

- Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amine, Journal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762

Synthetic Routes 12

- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

6-(4-Phenylbutoxy)hexylbenzylamine Raw materials

- 1-Hexanol, 6-(4-phenylbutoxy)-, 1-methanesulfonate

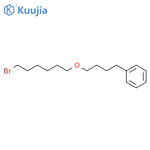

- Benzene,[4-[(6-bromohexyl)oxy]butyl]-

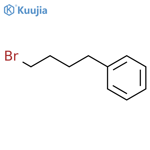

- 1-Bromo-4-phenylbutane

- 4-Phenyl-1-butanol

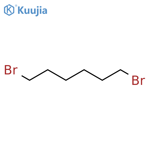

- 1,6-Dibromohexane

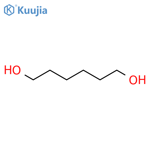

- 1,6-Hexanediol

6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products

6-(4-Phenylbutoxy)hexylbenzylamine Gerelateerde literatuur

-

1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675

97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine) Gerelateerde producten

- 1018170-82-5(3-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid)

- 2308466-05-7(1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylazetidine-2-carboxylic acid)

- 1019516-87-0(N-(4-methylpentan-2-yl)-4-(methylsulfanyl)aniline)

- 2228564-29-0(1-1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropylethan-1-amine)

- 2287302-16-1(tert-butyl 3-(6-iodo-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)

- 1598115-86-6(4-Bromo-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol)

- 1804836-84-7(4-(Bromomethyl)-2-iodo-5-methoxy-3-(trifluoromethoxy)pyridine)

- 1578199-75-3(Galcanezumab)

- 1802420-16-1(tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate)

- 1742-51-4(Benzyl 4-hydroxy-4-(prop-2-yn-1-yl)piperidine-1-carboxylate)